(2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl
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Overview
Description
(2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a diethylamino group attached to a propanediamine backbone. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl typically involves the reaction of diethylamine with a suitable precursor such as (S)-2-chloropropane-1,3-diamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or other electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
Scientific Research Applications
(2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-N1,N1-Dimethyl-1,2-propanediamine
- (2S)-N1,N1-Diethyl-1,3-propanediamine
- (2S)-N1,N1-Diethyl-1,2-butanediamine
Uniqueness
(2S)-N1,N1-Diethyl-1,2-propanediamine 2HCl is unique due to its specific structural features and the presence of the diethylamino group. This gives it distinct chemical and biological properties compared to similar compounds. Its specific stereochemistry also plays a crucial role in its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C7H20Cl2N2 |
---|---|
Molecular Weight |
203.15 g/mol |
IUPAC Name |
(2S)-1-N,1-N-diethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c1-4-9(5-2)6-7(3)8;;/h7H,4-6,8H2,1-3H3;2*1H/t7-;;/m0../s1 |
InChI Key |
KZYWGWPAKXMVPL-KLXURFKVSA-N |
Isomeric SMILES |
CCN(CC)C[C@H](C)N.Cl.Cl |
Canonical SMILES |
CCN(CC)CC(C)N.Cl.Cl |
Origin of Product |
United States |
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